molecular formula C10H8ClNO2S3 B6577886 5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 557773-78-1

5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No. B6577886
CAS RN: 557773-78-1
M. Wt: 305.8 g/mol
InChI Key: IVFFVKFOWQYYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione is an organic compound with a variety of potential applications in scientific research. It is a compound of sulfur and nitrogen, and is an intermediate in the synthesis of a variety of other compounds. This compound is used in laboratory experiments to study the biochemical and physiological effects of various compounds, and its advantages and limitations are important to consider when planning lab experiments. In

Scientific Research Applications

5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione has a variety of potential applications in scientific research. It is used as an intermediate in the synthesis of a variety of other compounds, such as 4-methylbenzenesulfonyl-2-thiophenecarboxamide, which can be used to study the structure-activity relationships of drugs. It is also used in the synthesis of a variety of other compounds, such as 4-methylbenzenesulfonylthiophene-3-carboxylic acid, which can be used to study the pharmacological effects of drugs. Additionally, it can be used in the synthesis of compounds that can be used to study the effects of environmental pollutants on organisms.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione is not well understood. However, it is believed that it acts as a nucleophile in the reaction, attacking the electrophilic carbon of the 4-methylbenzenesulfonyl chloride to form a new carbon-sulfur bond. This reaction is then followed by the formation of a new nitrogen-sulfur bond, which is formed through the attack of the nitrogen of the sodium thiocyanate on the sulfur of the 4-methylbenzenesulfonyl chloride. Finally, the sodium hydroxide acts as a base, deprotonating the newly formed nitrogen-sulfur bond and yielding the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione are not well understood. However, it is believed that it may act as an inhibitor of certain enzymes, and may also have some antioxidant properties. Additionally, it may be able to interact with certain receptors, although the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. Additionally, it is a versatile compound that can be used in a variety of experiments, making it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and its instability in certain conditions.

Future Directions

There are a variety of potential future directions for research on 5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione. One potential direction is to further explore its biochemical and physiological effects, as well as its potential interactions with various receptors. Additionally, further research could be done to explore its potential applications in drug synthesis and environmental pollution studies. Finally, further research could be done to explore its potential toxicity and instability in certain conditions.

Synthesis Methods

5-Chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione can be synthesized from 4-methylbenzenesulfonyl chloride, sodium thiocyanate, and sodium hydroxide. In a typical synthesis, 4-methylbenzenesulfonyl chloride is dissolved in a mixture of dimethylformamide and acetonitrile. To this solution, sodium thiocyanate is added and the mixture is stirred until it is completely dissolved. Then, sodium hydroxide is added and the mixture is heated to 80°C and stirred for an additional 2 hours. The product is then cooled and filtered, yielding 5-chloro-4-(4-methylbenzenesulfonyl)-2,3-dihydro-1,3-thiazole-2-thione.

properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S3/c1-6-2-4-7(5-3-6)17(13,14)9-8(11)16-10(15)12-9/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFFVKFOWQYYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-tosylthiazole-2(3H)-thione

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